Ezetimibe glucuronide

Drug-drug interaction Hepatic uptake OATP1B1

This certified Ezetimibe glucuronide reference standard is essential for accurate quantification of the primary active metabolite in plasma for bioequivalence and pharmacokinetic studies. Its unique MS/MS transition (m/z 584.5→271.0) ensures specificity distinct from ezetimibe. Mandatory for developing and validating LC-MS/MS methods, DDI transporter assays, and UGT1A1 pharmacogenomic research. Not for human use.

Molecular Formula C30H29F2NO9
Molecular Weight 585.5 g/mol
CAS No. 190448-57-8
Cat. No. B019564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEzetimibe glucuronide
CAS190448-57-8
Synonyms4-[(2S,3R)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxo-2-azetidinyl]phenyl β-D-Glucopyranosiduronic Acid;  Ezetimibe Phenoxy Glucuronide;  Sch 58235 Glucuronide;  Sch 60663;  EZM-G;  Ezetimibe β-D-Glucuronide
Molecular FormulaC30H29F2NO9
Molecular Weight585.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)OC5C(C(C(C(O5)C(=O)O)O)O)O
InChIInChI=1S/C30H29F2NO9/c31-17-5-1-15(2-6-17)22(34)14-13-21-23(33(28(21)38)19-9-7-18(32)8-10-19)16-3-11-20(12-4-16)41-30-26(37)24(35)25(36)27(42-30)29(39)40/h1-12,21-27,30,34-37H,13-14H2,(H,39,40)/t21-,22+,23-,24+,25+,26-,27+,30-/m1/s1
InChIKeyUOFYCFMTERCNEW-ADEYADIWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ezetimibe Glucuronide (CAS 190448-57-8): Active Metabolite Reference Standard for Pharmacokinetic Studies


Ezetimibe glucuronide (EZEG, CAS 190448-57-8) is the primary pharmacologically active glucuronide metabolite of the cholesterol absorption inhibitor ezetimibe, formed predominantly in the intestine and liver via UDP-glucuronosyltransferase (UGT) enzymes, principally UGT1A1 and UGT1A3 [1][2]. This phase II conjugate accounts for approximately 80–90% of the total systemic drug exposure following ezetimibe administration, is more potent than the parent compound in inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) sterol transporter, and undergoes extensive enterohepatic recirculation, which is central to its sustained pharmacodynamic effect [3][4][5]. It is supplied as a high-purity analytical reference standard essential for developing and validating quantitative bioanalytical methods, pharmacokinetic modeling, and drug-drug interaction studies [6].

Ezetimibe Glucuronide vs. Ezetimibe Parent: Why Compound Selection Dictates Bioanalytical and Pharmacokinetic Accuracy


In-class substitution of ezetimibe glucuronide with the parent drug ezetimibe is scientifically untenable for any quantitative or mechanistic investigation. The two compounds are pharmacokinetically and pharmacodynamically distinct entities: ezetimibe glucuronide represents approximately 90% of total systemic drug exposure and is 30–100 times more potent than ezetimibe in inhibiting the clinically relevant hepatic uptake transporter OATP1B1 [1][2]. Furthermore, ezetimibe glucuronide exhibits greater in vivo cholesterol-lowering potency and higher binding affinity for the molecular target NPC1L1 than the parent compound [3]. Using ezetimibe alone would therefore fail to account for the predominant circulating active species, leading to inaccurate pharmacokinetic modeling, erroneous assessment of drug-drug interaction potential, and mischaracterization of exposure-response relationships in both clinical and preclinical studies [4].

Ezetimibe Glucuronide Quantitative Comparator Evidence: Validated Bioanalytical and Pharmacological Differentiation


OATP1B1 Transporter Inhibition: Ezetimibe Glucuronide Exhibits 30–100× Greater Potency Than Parent Ezetimibe

Ezetimibe glucuronide is a potent inhibitor of the hepatic uptake transporter OATP1B1, a clinically significant mediator of drug-drug interactions, whereas the parent compound ezetimibe shows markedly weaker inhibitory activity. This differential potency has direct implications for predicting interactions with OATP substrates such as statins [1].

Drug-drug interaction Hepatic uptake OATP1B1 Transporter inhibition Pharmacogenomics

Systemic Drug Exposure: Ezetimibe Glucuronide Accounts for 90% of Total Circulating Active Species

Following oral administration, ezetimibe is rapidly and extensively metabolized to its glucuronide conjugate. Quantitative analysis demonstrates that ezetimibe glucuronide represents the predominant circulating form, accounting for approximately 90% of total systemic ezetimibe-related exposure. In a clinical study with rifampin coadministration, baseline ezetimibe glucuronide AUC0–24h was 498 ng/mL·h, increasing 3.58-fold to 1782 ng/mL·h in the ezetimibe + rifampin phase, whereas parent ezetimibe AUC0–24h increased only 1.24-fold [1].

Pharmacokinetics Drug metabolism Bioequivalence Exposure-response Clinical pharmacology

Hepatic Transporter Substrate Selectivity: Only Ezetimibe Glucuronide Is Actively Transported by OATP1B1 and OATP1B3

In vitro transport assays reveal a fundamental qualitative difference in hepatic handling: human OATP1B1 and OATP1B3 transporters selectively mediate the uptake of ezetimibe glucuronide, but do not transport the parent compound ezetimibe. This selective transport is essential for the glucuronide's biliary excretion and subsequent enterohepatic recirculation, a process that sustains intestinal exposure to the active inhibitor and prolongs the pharmacodynamic effect [1].

Hepatic clearance OATP1B3 Membrane transport Biliary excretion Enterohepatic recirculation

Analytical Method Validation: LC-MS/MS Quantification of Ezetimibe Glucuronide vs. Parent Compound

Validated LC-MS/MS methods for simultaneous quantification of ezetimibe and ezetimibe glucuronide demonstrate distinct analytical parameters for each analyte. Using multiple reaction monitoring (MRM) in negative ion mode, ezetimibe glucuronide is detected at mass transition m/z 584.5→271.0, whereas the parent compound is detected at m/z 408.4→271.0. Method linearity ranges also differ: 0.5–200 ng/mL for ezetimibe glucuronide versus 0.1–20 ng/mL for ezetimibe [1].

LC-MS/MS Bioanalysis Method validation Reference standard Quality control

NPC1L1 Target Engagement: Glucuronide Exhibits Greater In Vivo Potency and Binding Affinity Than Parent Compound

Both ezetimibe and ezetimibe glucuronide lower plasma cholesterol via inhibition of intestinal NPC1L1; however, comparative studies demonstrate that the glucuronide metabolite exhibits greater in vivo cholesterol-lowering potency. This difference correlates with higher binding affinity of glucuronidated ezetimibe for NPC1L1 across multiple species. Structure-activity relationship studies confirm that compounds binding NPC1L1 exhibit in vivo activity, whereas non-binding analogs are inactive [1].

NPC1L1 Target engagement Cholesterol absorption Pharmacodynamics Mechanism of action

Enterohepatic Recirculation Kinetics: Ezetimibe Glucuronide Terminal Half-Life = 22 Hours

Ezetimibe glucuronide undergoes extensive enterohepatic recirculation, a pharmacokinetic property that prolongs its residence time at the intestinal site of action and limits peripheral exposure to the active metabolite. The estimated terminal elimination half-life of ezetimibe glucuronide is approximately 22 hours, consistent with an approximate 2-fold accumulation observed upon repeated once-daily dosing [1]. In UGT1A-deficient Gunn rats, biliary excretion of ezetimibe glucuronide was reduced by 73% within 3 hours post-dose, confirming the dependence of enterohepatic recycling on glucuronide formation [2].

Enterohepatic recirculation Half-life PK modeling Biliary excretion Sustained exposure

Ezetimibe Glucuronide (CAS 190448-57-8): Validated Research and Industrial Application Scenarios


Clinical Pharmacokinetic and Bioequivalence Studies Requiring FDA/EMA-Compliant Bioanalysis

Ezetimibe glucuronide reference standard is mandatory for developing and validating LC-MS/MS methods used in bioequivalence studies and pharmacokinetic assessments. Given that the glucuronide accounts for approximately 90% of total systemic exposure (AUC0–24h = 498 ng/mL·h baseline; 1782 ng/mL·h with rifampin interaction), its accurate quantification is essential for meeting FDA and EMA regulatory requirements for bioanalytical method validation. The validated MRM transition (m/z 584.5→271.0) and linear range (0.5–200 ng/mL) must be established using a certified reference standard to ensure method accuracy and reproducibility [1][2].

In Vitro Drug-Drug Interaction Screening for OATP1B1-Mediated Hepatic Uptake

The 30–100× greater potency of ezetimibe glucuronide (IC50 = 0.14–0.26 μmol/L) compared to parent ezetimibe in inhibiting OATP1B1 makes it the critical test article for in vitro transporter inhibition assays. Laboratories conducting DDI risk assessment for statins or other OATP substrates must use ezetimibe glucuronide to avoid substantial underestimation of interaction potential. The glucuronide is also the only form actively transported by OATP1B1 and OATP1B3, making it essential for uptake studies examining hepatic clearance mechanisms [3][4].

NPC1L1 Target Engagement and Cholesterol Absorption Inhibitor Discovery

Ezetimibe glucuronide exhibits greater in vivo cholesterol-lowering potency and higher binding affinity for NPC1L1 than the parent compound, establishing it as the definitive benchmark for target engagement studies. Researchers screening novel cholesterol absorption inhibitors or conducting structure-activity relationship analyses should employ ezetimibe glucuronide as the positive control reference standard. The rank-order correlation between glucuronide binding affinity and in vivo efficacy across species (monkey > dog > hamster/rat ≫ mouse) provides a validated framework for interpreting cross-species pharmacological data [5].

Physiologically Based Pharmacokinetic (PBPK) Modeling of Enterohepatic Recirculation

The 22-hour terminal half-life of ezetimibe glucuronide and its dependence on UGT-mediated formation and OATP-mediated hepatic uptake for enterohepatic recirculation make it the essential analyte for parameterizing PBPK models. Data showing 73% reduction in biliary glucuronide excretion in UGT1A-deficient Gunn rats demonstrates that glucuronide formation is the rate-limiting step in the enterohepatic loop. Accurate modeling of systemic exposure, hepatic impairment effects, and UGT polymorphism impact requires glucuronide-specific kinetic parameters that cannot be derived from parent ezetimibe data alone [6][7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ezetimibe glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.